molecular formula C7H10N2O2 B115131 2-Ethenylcyclopropane-1,1-dicarboxamide CAS No. 158665-21-5

2-Ethenylcyclopropane-1,1-dicarboxamide

Cat. No. B115131
M. Wt: 154.17 g/mol
InChI Key: SPTPBOBLPKJUHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethenylcyclopropane-1,1-dicarboxamide (ECPC) is a cyclic amide compound that has been gaining attention in the scientific community due to its potential applications in drug discovery and development. ECPC is a unique compound due to its cyclic structure, which allows for selective targeting of specific biological pathways.

Mechanism Of Action

The mechanism of action of 2-Ethenylcyclopropane-1,1-dicarboxamide is not fully understood, but it is believed to work by inhibiting specific enzymes and pathways in the body. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in gene expression and regulation. By inhibiting HDACs, 2-Ethenylcyclopropane-1,1-dicarboxamide may be able to prevent the growth and proliferation of cancer cells.

Biochemical And Physiological Effects

2-Ethenylcyclopropane-1,1-dicarboxamide has been found to have a range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell migration and invasion, and reduce the production of pro-inflammatory cytokines. Additionally, 2-Ethenylcyclopropane-1,1-dicarboxamide has been found to have low toxicity in normal cells, making it a potentially safe and effective treatment option.

Advantages And Limitations For Lab Experiments

One advantage of 2-Ethenylcyclopropane-1,1-dicarboxamide is its relatively simple synthesis method, which makes it a viable option for large-scale production. Additionally, its unique cyclic structure allows for selective targeting of specific biological pathways, making it a potentially effective treatment option for various diseases. However, one limitation of 2-Ethenylcyclopropane-1,1-dicarboxamide is its limited solubility in water, which may make it difficult to administer in certain applications.

Future Directions

There are several future directions for research on 2-Ethenylcyclopropane-1,1-dicarboxamide. One potential direction is to further investigate its anticancer properties and potential use in cancer treatment. Additionally, research could focus on the development of more soluble forms of 2-Ethenylcyclopropane-1,1-dicarboxamide, which would increase its potential applications. Finally, research could investigate the potential use of 2-Ethenylcyclopropane-1,1-dicarboxamide in combination with other drugs or therapies, which may enhance its effectiveness.

Synthesis Methods

The synthesis of 2-Ethenylcyclopropane-1,1-dicarboxamide involves the reaction of ethyl acrylate and cyclopropane-1,1-dicarboxylic acid in the presence of a catalyst. The resulting product is then purified using chromatography techniques to obtain pure 2-Ethenylcyclopropane-1,1-dicarboxamide. The synthesis of 2-Ethenylcyclopropane-1,1-dicarboxamide is a relatively straightforward process, making it a viable option for large-scale production.

Scientific Research Applications

2-Ethenylcyclopropane-1,1-dicarboxamide has been shown to have potential applications in drug discovery and development. It has been found to have anticancer properties, with studies showing that it can inhibit the growth of various cancer cell lines. 2-Ethenylcyclopropane-1,1-dicarboxamide has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.

properties

CAS RN

158665-21-5

Product Name

2-Ethenylcyclopropane-1,1-dicarboxamide

Molecular Formula

C7H10N2O2

Molecular Weight

154.17 g/mol

IUPAC Name

2-ethenylcyclopropane-1,1-dicarboxamide

InChI

InChI=1S/C7H10N2O2/c1-2-4-3-7(4,5(8)10)6(9)11/h2,4H,1,3H2,(H2,8,10)(H2,9,11)

InChI Key

SPTPBOBLPKJUHQ-UHFFFAOYSA-N

SMILES

C=CC1CC1(C(=O)N)C(=O)N

Canonical SMILES

C=CC1CC1(C(=O)N)C(=O)N

synonyms

1,1-Cyclopropanedicarboxamide,2-ethenyl-(9CI)

Origin of Product

United States

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